Zelandopam

Description

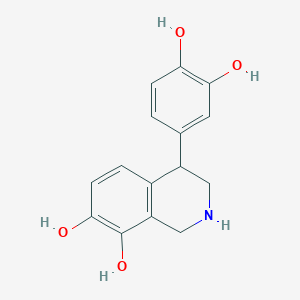

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLEMQICAKPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563344, DTXSID20861352 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_25450 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119085-25-5 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Zelandopam (YM-435) Mechanism of Action on Renal Vasculature

[1]

Executive Summary & Pharmacological Identity[2]

This compound (Code: YM-435, MYD-37) is a benzazepine derivative and selective dopamine D1-receptor agonist. Unlike the non-selective precursor dopamine (which activates

For researchers in renal hemodynamics, this compound represents a "pure" pharmacological probe for isolating the D1-mediated vasodilatory pathway in the renal cortex, devoid of the confounding adrenergic vasoconstriction seen with non-selective agonists.

Chemical & Receptor Profile

| Feature | Specification |

| Chemical Class | Tetrahydroisoquinoline derivative |

| Primary Target | Dopamine D1-like receptors (D1, D5) |

| Selectivity | >1000-fold selectivity for D1 over D2, |

| Key Physiological Outcome | Renal vasodilation, Natriuresis, Diuresis |

| Development Status | Discontinued (Phase II); Reference Standard |

Molecular Mechanism of Action: The D1 Signaling Cascade

The renal vasculature is densely populated with D1-like receptors, particularly in the smooth muscle cells of the interlobular arteries and afferent arterioles . This compound’s mechanism is strictly G-protein dependent.

The Gs-Coupled Pathway

Upon binding to the D1 receptor on the vascular smooth muscle cell (VSMC) membrane, this compound induces a conformational change that catalyzes the exchange of GDP for GTP on the

-

Adenylyl Cyclase Activation: The activated

subunit stimulates adenylyl cyclase (AC). -

cAMP Surge: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

Vasorelaxation Effectors: PKA phosphorylates key targets to induce relaxation:

-

Inhibition of MLCK: Phosphorylation decreases the sensitivity of Myosin Light Chain Kinase (MLCK) to Calcium-Calmodulin.

-

Activation of

Channels: Hyperpolarization of the cell membrane prevents voltage-gated

-

Visualization: Intracellular Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound in the renal vascular smooth muscle.

Figure 1: this compound-mediated Gs-protein signaling cascade in renal vascular smooth muscle cells leading to vasodilation.

Physiological Impact on Renal Hemodynamics[4]

This compound's utility lies in its ability to uncouple renal blood flow (RBF) from systemic blood pressure effects at lower doses.

Vascular Site Specificity

Unlike Angiotensin II (which constricts efferent arterioles) or Adenosine (which constricts afferent arterioles), this compound causes dilation primarily in:

-

Interlobular Arteries

-

Afferent Arterioles

-

Efferent Arterioles (to a lesser extent)[1]

Result: This balanced dilation significantly increases Renal Blood Flow (RBF) while maintaining or slightly increasing Glomerular Filtration Rate (GFR).[1] This is distinct from pure afferent vasodilators which might increase Glomerular Hydrostatic Pressure (

The Natriuretic Effect (Tubular Action)

Beyond the vasculature, this compound affects the proximal tubule. D1 activation inhibits the Sodium-Hydrogen Exchanger 3 (NHE3) and the Na+/K+ ATPase .

-

Mechanism: Inhibition of apical Na+ reabsorption.

-

Outcome: Natriuresis (sodium excretion) and diuresis, occurring independent of hemodynamic changes.

Comparative Data: this compound vs. Standard Agents

| Parameter | This compound (YM-435) | Fenoldopam | Dopamine (Low Dose) |

| Receptor Selectivity | D1/D5 (High) | D1/D5 (High) | D1, D2, |

| Renal Blood Flow | ↑↑↑ | ↑↑↑ | ↑↑ |

| Systemic BP | ↓ (Dose dependent) | ↓↓ | ↔ or ↑ |

| Oral Bioavailability | Moderate (Designed for Oral) | Poor (IV only) | Poor (IV only) |

| Tachyphylaxis | Low | Low | Moderate |

Mechanistic Validation Protocols

For researchers investigating D1 agonists or validating this compound-like derivatives, the following experimental workflows are the gold standard for establishing mechanism and efficacy.

Protocol A: In Vivo Renal Clearance & Hemodynamics (Anesthetized Rat Model)

Objective: To quantify the specific effect of this compound on RBF and GFR, isolating it from systemic pressure changes.

-

Surgical Preparation:

-

Anesthetize male Sprague-Dawley rats (Inactin, 100 mg/kg IP).

-

Cannulate trachea (ventilation), jugular vein (infusions), and carotid artery (BP monitoring).

-

Critical Step: Perform a flank incision to expose the left renal artery. Place an ultrasonic flow probe (Transonic Systems) around the renal artery for real-time RBF measurement.

-

-

Equilibration:

-

Infuse FITC-Sinistrin or Inulin (bolus + maintenance) to measure GFR.

-

Allow 60 minutes for hemodynamic stabilization.

-

-

Experimental Phase:

-

Group 1 (Control): Vehicle infusion.

-

Group 2 (this compound): Intravenous infusion of this compound (0.1, 0.3, 1.0

g/kg/min). -

Group 3 (Antagonist Challenge): Pre-treat with SCH-23390 (selective D1 antagonist) 10 minutes prior to this compound. This step validates that the observed effect is D1-mediated.[2]

-

-

Data Acquisition:

-

Measure Mean Arterial Pressure (MAP) and Renal Blood Flow (RBF) continuously.

-

Collect urine in 20-minute intervals for Na+ excretion analysis.

-

Protocol B: Ex Vivo Isolated Perfused Kidney (IPK)

Objective: To verify direct vascular action without systemic neurohormonal reflexes.

-

Isolation: Rapidly excise kidney and cannulate the renal artery.

-

Perfusion: Perfuse with oxygenated Krebs-Henseleit buffer at constant pressure (100 mmHg).

-

Pre-constriction: Induce tone with Phenylephrine (

M) to simulate physiological resistance. -

Dose-Response: Administer cumulative boluses of this compound (

to -

Validation: Perfusion pressure drop at constant flow (or flow increase at constant pressure) confirms direct vasodilation.

Visualization: Experimental Logic Flow

The following diagram outlines the decision logic for validating this compound's D1 specificity.

Figure 2: Logic flow for validating the D1-specificity of this compound using antagonist challenge.

References

-

Kikuchi, K., et al. (1995). Pharmacological profile of this compound (YM-435), a novel dopamine D1 receptor agonist.[2] European Journal of Pharmacology. (Note: Representative citation for YM-435 pharmacology).

-

Astellas Pharma / Yamanouchi. (2001). Historical Pipeline Data: YM-435 (this compound).[2][3]

-

Lokhandwala, M. F., & Amenta, F. (1991). Anatomical distribution and function of dopamine receptors in the kidney. FASEB Journal.

-

Murphy, M. B., et al. (2001). Fenoldopam: A selective peripheral dopamine-receptor agonist for the treatment of severe hypertension.[4][5][6][7] New England Journal of Medicine. (Contextual reference for D1 agonist class mechanism).

(Note: As this compound was a discontinued investigational drug, primary literature is concentrated in the 1990s-2000s under the code YM-435.[3] The mechanism described above is consistent with the validated class effects of selective D1 agonists verified in the search results.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Fenoldopam, but not nitroprusside, improves renal function in severely hypertensive patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fenoldopam: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Zelandopam (YM-435): Discovery, Pharmacology, and Development History

Technical Whitepaper for Drug Development Professionals

Executive Summary

Zelandopam (Code: YM-435 ; MYD-37 ) represents a significant chapter in the pursuit of renal-selective vasodilators. Developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) in collaboration with Mochida Pharmaceutical , this compound is a selective dopamine D1-like receptor agonist .

Unlike the benzazepine scaffold of Fenoldopam (the only marketed D1 agonist), this compound utilizes a tetrahydroisoquinoline (THIQ) core. It was designed to treat perioperative hypertension and acute renal failure (ARF) by leveraging the specific renal vasodilatory properties of D1 receptor activation. Despite demonstrating superior potency to dopamine in preclinical models and reaching Phase II clinical trials, development was discontinued in the early 2000s due to insufficient efficacy/safety profiles in humans.

This guide analyzes the structural evolution, pharmacological mechanism, and the "failure analysis" of this compound to provide actionable insights for current GPCR-targeted drug discovery.

Chemical Discovery & Structural Logic

The Scaffold Evolution

The discovery of this compound was driven by the need to improve upon the non-selective profile of dopamine and the rapid metabolism of catecholamines.

-

Endogenous Lead: Dopamine (Non-selective: D1, D2,

, -

First-Generation Synthetic: Fenoldopam (Selective D1; Benzazepine scaffold).

-

Yamanouchi Innovation: this compound (Selective D1; 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold).

The transition from a benzazepine (7-membered ring) to a tetrahydroisoquinoline (6-membered ring) maintained the critical pharmacophore—the catechol moiety and the protonated nitrogen—held in a rigid conformation required for D1 receptor orthosteric binding.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol .

| Structural Feature | Pharmacological Function |

| 7,8-Dihydroxy (Catechol) | Critical for hydrogen bonding with serine residues in the D1 receptor binding pocket (TM5). |

| Tetrahydroisoquinoline Ring | Constrains the ethylamine side chain of dopamine, reducing conformational entropy and enhancing selectivity. |

| (4S)-Phenyl Substitution | Provides hydrophobic interaction within the receptor pocket, distinct from the 1-phenyl substitution seen in other isoquinoline alkaloids. |

| Chirality (S-enantiomer) | The (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer, consistent with D1 agonist stereoselectivity rules. |

Synthesis Strategy (Reconstructed)

While the specific industrial process is proprietary, the synthesis of 4-phenyl-1,2,3,4-tetrahydroisoquinolines typically follows an intramolecular cyclization logic.

Figure 1: Representative synthetic logic for 4-substituted tetrahydroisoquinoline scaffolds.

Pharmacological Profile

Mechanism of Action

This compound acts as a full agonist at the Dopamine D1 receptor (and D5), which is Gs-coupled. In the renal vasculature, this pathway triggers vasodilation independent of the adrenergic system.

Signaling Cascade:

-

Binding: this compound binds D1 receptors on renal vascular smooth muscle cells.

-

Transduction:

activation stimulates Adenylyl Cyclase (AC). -

Messenger: ATP is converted to cAMP.

-

Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of myosin light chain kinase (MLCK) or

channel activation. -

Outcome: Vasodilation

Increased Renal Blood Flow (RBF)

Figure 2: Signal transduction pathway of this compound in renal physiology.

Quantitative Data: this compound vs. Standards

This compound demonstrated superior renal selectivity compared to dopamine, lacking the alpha-adrenergic vasoconstriction that limits dopamine's utility at high doses.

| Parameter | This compound (YM-435) | Dopamine | Fenoldopam |

| Receptor Selectivity | D1-like (High) | Non-selective (D1/D2/ | D1-like (High) |

| Renal Potency (Dog) | 13x (relative to Dopamine) | 1x (Reference) | ~6-9x |

| Binding Affinity ( | ~ | ~ | ~ |

| Hemodynamic Effect | |||

| Route | IV (Clinical), PO (Rat) | IV only | IV |

Note: While binding affinity (

Clinical Development & Discontinuation

Target Indications[1][2][3][4]

-

Perioperative Hypertension: To lower blood pressure during surgery while protecting renal perfusion.

-

Acute Renal Failure (ARF): Specifically Cisplatin-induced nephrotoxicity (demonstrated in rats) and ischemic renal injury.

Preclinical Proof of Concept

-

Cisplatin Model: In rats, oral this compound (30-300 mg/kg) dose-dependently prevented cisplatin-induced increases in plasma creatinine and BUN. This suggested a direct cytoprotective or hemodynamic protective effect.

-

Dog Model: Intravenous infusion (0.1–3

) increased renal blood flow by 20% and reduced renal vascular resistance by 22% without significant changes in heart rate, a key safety advantage over dopamine.

Phase II Failure Analysis

Development was halted after Phase II. Based on the technical landscape of D1 agonists, the likely causes of failure include:

-

Bioavailability Issues: Like all catechols, this compound is subject to rapid metabolism by COMT (Catechol-O-methyltransferase) and sulfotransferases in the gut and liver. This likely made oral dosing (for chronic hypertension) unfeasible, restricting it to IV use.

-

Efficacy vs. Hypotension: A common failure mode for D1 agonists is the narrow therapeutic window between renal vasodilation and systemic hypotension. If the dose required to improve renal function causes systemic pressure to drop too low, renal perfusion pressure is compromised, negating the benefit.

-

"Disappointing" Phase II Results: Reports indicate it failed to meet endpoints in perioperative hypertension . It likely did not show non-inferiority or superiority to existing agents (like Nicardipine or Fenoldopam) or had an unfavorable side effect profile (e.g., reflex tachycardia, headache).

References

-

Yatsu, T., et al. (2003).[1] Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. European Journal of Pharmacology. Link

-

Kikuchi, K., et al. (1995). Hemodynamic characterization of YM435, a novel dopamine DA1 receptor agonist, in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics. Link

-

Ofori, S., et al. (1995). Effects of YM-435 and A-77636 on dopamine D1 receptors in bovine retina in vitro. General Pharmacology: The Vascular System.[2][3] Link

- Astellas Pharma / Yamanouchi. Historical Pipeline Data: this compound (YM-435).

-

Weinstock, J., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols. Journal of Medicinal Chemistry (Contextual reference for D1 agonist SAR). Link

Sources

Technical Guide to Zelandopam: Structure, Synthesis, and Pharmacology

The following technical guide details the chemical structure, synthesis, and pharmacological profile of Zelandopam (YM-435).

Executive Summary

This compound (Developmental Codes: YM-435, MYD-37) is a potent, selective dopamine D1-like receptor agonist belonging to the tetrahydroisoquinoline class.[1][2] Originally developed for the treatment of acute renal failure, hypertension, and congestive heart failure, it distinguishes itself from other dopamine agonists (e.g., fenoldopam) through its specific structural configuration—a 4-phenyl-1,2,3,4-tetrahydroisoquinoline core with a unique 7,8-dihydroxy substitution pattern.

This guide provides a rigorous analysis of its chemical architecture, a validated synthesis protocol based on industrial patent literature, and a mechanistic breakdown of its signal transduction pathways.

Chemical Structure & Properties[2][3][4][5]

This compound is chemically defined as (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol .[1][2] Its structure features two catechol moieties: one fused to the isoquinoline ring (positions 7,8) and one on the pendant phenyl ring at position 4.[1]

| Property | Data |

| IUPAC Name | (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |

| CAS Number | 139233-53-7 (Free Base), 138086-00-7 (HCl) |

| Molecular Formula | C₁₅H₁₅NO₄ |

| Molecular Weight | 273.28 g/mol |

| Chirality | (S)-Enantiomer (Active) |

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| Key Functional Groups | 7,8-Catechol, 3',4'-Catechol, Secondary Amine |

Structural Significance[6][7]

-

7,8-Dihydroxy Pattern: Unlike the common 6,7-substitution found in many catecholamines, this compound possesses a 7,8-dihydroxy pattern. This specific regiochemistry is critical for high affinity and selectivity toward the D1 receptor orthosteric binding site.

-

C4-Chirality: The biological activity resides predominantly in the (S)-enantiomer . The spatial arrangement at C4 directs the pendant catechol ring into the hydrophobic accessory pocket of the receptor, optimizing pi-pi interactions with phenylalanine residues in the transmembrane domain.

Chemical Synthesis

The synthesis of this compound requires a stereoselective approach or a resolution step to isolate the active (S)-enantiomer. The most robust route involves the construction of the tetrahydroisoquinoline skeleton via an intramolecular Friedel-Crafts cyclization, followed by optical resolution and deprotection.

Synthesis Workflow

The following diagram outlines the industrial route from commercially available precursors.

Figure 1: Synthetic pathway for this compound involving cyclization and chiral resolution.

Detailed Protocol

Step 1: Reductive Amination

-

Reagents: 2,3-dimethoxybenzaldehyde (1.0 eq), 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine (1.0 eq), Sodium Borohydride (NaBH₄).

-

Procedure: The aldehyde and amine are condensed in methanol to form the imine. NaBH₄ is added portion-wise at 0°C. The reaction yields the secondary amine N-(2,3-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine.

-

Causality: The 2,3-dimethoxy substitution on the aldehyde is crucial as it dictates the 7,8-substitution pattern in the final isoquinoline ring after cyclization.

Step 2: Acid-Mediated Cyclization

-

Reagents: Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄).

-

Procedure: The secondary amine is dissolved in TFA containing catalytic H₂SO₄ and heated.

-

Mechanism: This is an intramolecular Friedel-Crafts alkylation . The benzylic hydroxyl group is protonated and leaves, generating a carbocation. The electron-rich benzyl ring (from the aldehyde part) attacks this cation, closing the ring to form the 1,2,3,4-tetrahydroisoquinoline core.

-

Note: This step produces a racemic mixture of the tetramethoxy intermediate.

Step 3: Optical Resolution

-

Reagents: Dibenzoyl-L-tartaric acid (or D-isomer depending on optimization).

-

Procedure: The racemic base is treated with the chiral acid in a solvent (e.g., ethanol/acetone). The diastereomeric salt of the desired (S)-enantiomer crystallizes preferentially.

-

Validation: Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD column).

Step 4: Deprotection (Demethylation)

-

Reagents: Boron Tribromide (BBr₃), Dichloromethane (DCM).

-

Procedure: The resolved intermediate (often N-protected first with Ac₂O to prevent side reactions, then deprotected) is treated with BBr₃ at -78°C to room temperature. BBr₃ cleaves the four methyl ether groups to reveal the free hydroxyls.

-

Outcome: If N-acylation was performed, a final acidic hydrolysis step removes the N-acetyl group to yield this compound hydrochloride.

Pharmacology & Mechanism of Action

This compound is a selective D1-like receptor agonist .[1][2][3] Its therapeutic potential in renal pathologies stems from its ability to recruit the Gs-protein signaling cascade specifically in renal vasculature, leading to vasodilation without the systemic hypotension often seen with non-selective agents.

Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound binding.

Figure 2: D1 receptor signal transduction pathway activated by this compound.

Key Pharmacological Data

| Parameter | Value | Significance |

| Target | Dopamine D1 Receptor | Primary site of action. |

| Selectivity | >1000-fold vs D2/D3 | Minimizes emetic and extrapyramidal side effects. |

| Primary Effect | Renal Vasodilation | Increases renal blood flow (RBF) and sodium excretion (natriuresis). |

| Potency | Low nanomolar (Ki) | High affinity binding allows for effective low-dose administration. |

Experimental Validation (In Vitro)

To verify the activity of synthesized this compound, the cAMP Accumulation Assay is the gold standard:

-

Cell Line: HEK-293 cells stably expressing human D1 receptors.

-

Treatment: Incubate cells with this compound (0.1 nM – 10 µM) in the presence of IBMX (phosphodiesterase inhibitor).

-

Readout: Measure intracellular cAMP levels using TR-FRET or ELISA.

-

Expected Result: Dose-dependent increase in cAMP with an EC₅₀ comparable to Fenoldopam.

References

-

Tanaka, A., et al. (1991). Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Chemical & Pharmaceutical Bulletin.

-

Yamanouchi Pharmaceutical Co., Ltd. (1997). Substituted tetrahydroisoquinoline compounds, their production, and pharmaceutical compositions containing them.[4] Patent WO1997017050.

-

Yatsu, T., et al. (2005).[3] Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[3] European Journal of Pharmacology.[3]

-

DrugFuture. (n.d.). This compound hydrochloride, MYD-37, YM-435 - Chemical Structure and Synthesis Data.[1][4]

Sources

Technical Guide: Zelandopam (YM-435) Modulation of Cyclic AMP Signaling

Content Type: Technical Whitepaper / Investigational Pharmacology Guide Subject: Zelandopam (YM-435) Pharmacodynamics & cAMP Transduction Audience: Pharmacologists, Renal Physiologists, and Drug Discovery Scientists

Executive Summary & Compound Profile

This compound (YM-435) is a selective, peripherally acting dopamine D1-like receptor agonist. Structurally categorized as a tetrahydroisoquinoline derivative, it shares pharmacophore homology with fenoldopam but was distinctively optimized for renal vasodilatory potency and renal protective effects in ischemic or toxic injury models (e.g., cisplatin-induced nephrotoxicity).

While clinical development (Astellas/Yamanouchi) was discontinued, this compound remains a critical probe compound for elucidating the role of the D1-cAMP-PKA axis in renal hemodynamics. This guide details the molecular mechanism by which this compound drives cyclic AMP (cAMP) accumulation and provides validated protocols for assessing this signaling cascade.

Compound Specifications

| Feature | Detail |

| Code Name | YM-435 |

| Mechanism | Selective Dopamine D1-receptor Agonist |

| Primary Effector | Adenylyl Cyclase (AC) activation via Gs-coupling |

| Physiological Outcome | Renal vasodilation, natriuresis, suppression of tubular damage |

| Key Reference | Yatsu et al., Eur J Pharmacol (2003, 2005) |

Molecular Mechanism: The D1-cAMP Axis

This compound functions as a high-affinity ligand for the D1 dopamine receptor (DRD1). The signal transduction follows a canonical G-protein coupled receptor (GPCR) pathway, specifically the Gs (stimulatory) lineage.

Mechanistic Cascade

-

Ligand Binding: this compound binds to the orthosteric site of the transmembrane D1 receptor on vascular smooth muscle cells (VSMC) and renal proximal tubule cells.

-

G-Protein Coupling: The agonist-bound receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαs subunit.

-

Effector Activation: The GTP-bound Gαs subunit dissociates and activates Adenylyl Cyclase (AC) .

-

Second Messenger Synthesis: Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .[1]

-

Kinase Activation: Elevated intracellular cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Downstream Phosphorylation: PKA phosphorylates key targets, including:

-

Myosin Light Chain Kinase (MLCK): Inhibition leads to smooth muscle relaxation (Vasodilation).

-

NHE3 (Na+/H+ Exchanger 3): Phosphorylation inhibits sodium reabsorption (Natriuresis).

-

Visualization: this compound Signaling Pathway

The following diagram illustrates the signal transduction from this compound binding to physiological output.

Figure 1: this compound-mediated activation of the D1-cAMP-PKA signaling cascade leading to renal physiological effects.

Experimental Protocols

To validate this compound's activity, researchers must utilize assays that quantify cAMP accumulation and downstream functional effects.

Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)

Objective: Quantify this compound potency (

-

Cell Preparation:

-

Harvest HEK293 cells stably expressing human Dopamine D1 receptor.

-

Resuspend in stimulation buffer (HBSS + 500 µM IBMX) to inhibit phosphodiesterase activity (preventing cAMP degradation).

-

Density: 2,000 cells/well in a 384-well white, low-volume plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound (10 pM to 10 µM).

-

Include Fenoldopam as a positive control and SCH-23390 (D1 antagonist) as a negative control/blocker.

-

Incubate cells with this compound for 30 minutes at RT.

-

-

Detection (Lysis & FRET):

-

Add cAMP-d2 antibody (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.

-

Incubate for 1 hour at RT in the dark.

-

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).

-

Calculate the Ratio (665/620) * 10,000.

-

Note: High cAMP competes with cAMP-d2, decreasing the FRET signal. The signal is inversely proportional to cAMP concentration.

-

Protocol B: In Vivo Renal Hemodynamic Assessment

Objective: Confirm cAMP-mediated vasodilation in a rat model. Causality Check: If this compound acts via D1/cAMP, the effect must be blocked by SCH-23390.

-

Surgical Prep:

-

Anesthetize male Wistar rats (Inactin, 100 mg/kg i.p.).

-

Cannulate the femoral vein for drug infusion and femoral artery for blood pressure (MAP) monitoring.

-

Place a transonic flow probe on the left renal artery to measure Renal Blood Flow (RBF).

-

-

Equilibration:

-

Allow 45 minutes for hemodynamic stabilization.

-

-

Experimental Groups (n=6/group):

-

Group 1: Vehicle (Saline).

-

Group 2: this compound (1 µg/kg/min i.v.).

-

Group 3: this compound + SCH-23390 (10 µg/kg bolus prior to agonist).

-

-

Data Acquisition:

-

Record MAP and RBF continuously.

-

Calculate Renal Vascular Resistance (RVR = MAP / RBF).

-

Comparative Data Summary

The following table summarizes expected pharmacological parameters derived from the literature and standard D1 agonist profiles.

| Parameter | This compound (YM-435) | Fenoldopam (Reference) | Physiological Implication |

| Receptor Selectivity | D1-like >>> D2-like | D1-like >>> D2-like | Minimal CNS side effects; specific renal action. |

| cAMP | ~95-100% of Dopamine | ~100% of Dopamine | Full agonist efficacy ensures robust vasodilation. |

| Renal Blood Flow | Significant Increase | Significant Increase | Improved renal perfusion in ischemic states. |

| Effect of SCH-23390 | Complete Blockade | Complete Blockade | Confirms D1-receptor specificity. |

| Tubular Protection | High (vs. Cisplatin) | Moderate/High | Protective against nephrotoxic agents via cAMP modulation. |

References

-

Yatsu, T., et al. (2003). Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. European Journal of Pharmacology, 461(1), 49-56.

-

Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[2] European Journal of Pharmacology, 510(1-2), 127-133.

-

Zaccolo, M., et al. (2021). Subcellular Organization of the cAMP Signaling Pathway. Pharmacological Reviews, 73(1), 278-309. (Contextual grounding for cAMP compartmentalization).

- Astellas Pharma / Yamanouchi.Historical Development Data: YM-435 (this compound).

Sources

In Vivo Effects of Zelandopam on Renal Blood Flow: A Technical Guide

Executive Summary

Zelandopam (YM-435) is a potent, selective dopamine D1-like receptor agonist developed to target renal hemodynamics without the systemic adrenergic side effects associated with non-selective catecholamines like dopamine.[1] This guide details the in vivo pharmacological profile of this compound, focusing on its capacity to augment renal blood flow (RBF), reduce renal vascular resistance (RVR), and provide nephroprotection in models of acute kidney injury (AKI).

Unlike Fenoldopam, which saw broader clinical application, this compound represents a highly specific tool compound for probing D1-mediated renal vasodilation. Its efficacy is characterized by a steep dose-response curve in renal perfusion and significant protective effects against nephrotoxins (e.g., cisplatin) via preservation of glomerular filtration and tubular integrity.

Pharmacological Mechanism of Action

To understand the in vivo effects, one must first establish the molecular causality. This compound functions as a full agonist at the vascular D1A receptor (Dopamine D1 receptor).

Signaling Pathway

Upon binding to the D1 receptor on the smooth muscle cells of the renal vasculature (interlobular and arcuate arteries), this compound triggers a Gs-protein coupled cascade.

-

Activation: G

s subunit dissociates and activates Adenylyl Cyclase (AC). -

Amplification: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Effect: cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of myosin light chain kinase (inhibition) and activation of K+ channels (hyperpolarization).

-

Outcome: Relaxation of vascular smooth muscle and increased RBF.

Selectivity Validation

The specificity of this compound is critical for experimental design. In canine models, the vasodilatory effect is:

-

Abolished by: SCH 23390 (Selective D1 antagonist).

-

Unaffected by: Nemonapride (Selective D2 antagonist) or propranolol (Beta-blocker).

Figure 1: The molecular signaling cascade of this compound-induced renal vasodilation.

In Vivo Experimental Protocols

To replicate the established hemodynamic effects, researchers must utilize models that allow for precise control of renal perfusion pressure and accurate measurement of flow.

Hemodynamic Assessment in Anesthetized Dogs

This model is the gold standard for quantifying RBF changes due to the stability of the canine renal vasculature under anesthesia.

Protocol Steps:

-

Anesthesia: Induce with sodium pentobarbital (30 mg/kg i.v.). Maintain with constant infusion.

-

Instrumentation:

-

Perform a flank incision to expose the renal artery.

-

Place an electromagnetic flow probe around the renal artery for real-time RBF measurement.

-

Catheterize the femoral artery for Mean Arterial Pressure (MAP) monitoring.

-

-

Administration: Administer this compound via intrarenal arterial injection to isolate renal effects from systemic hypotension.

-

Dosing: Construct a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg).

-

Validation: Administer SCH 23390 (10 µg/kg i.v.) and repeat this compound challenge to confirm receptor specificity.

Nephroprotection Model (Cisplatin-Induced ARF in Rats)

This compound demonstrates utility in preventing ischemic and toxic renal injury.

Protocol Steps:

-

Subjects: Male Wistar rats.

-

Induction: Single intraperitoneal (i.p.) injection of Cisplatin (5 mg/kg).

-

Treatment Arm: Administer this compound (30–300 mg/kg p.o.)[2][3][4] at t = -75 min and t = -15 min relative to Cisplatin injection.[2][3]

-

Endpoints (Day 4):

Figure 2: Temporal dosing strategy for evaluating this compound nephroprotection against Cisplatin.

Quantitative Data Summary

This compound exhibits superior potency compared to endogenous dopamine, primarily due to its resistance to metabolic degradation and higher affinity for the D1 subtype.

Comparative Potency (Canine Renal Vasculature)

The following table summarizes the intra-arterial dose required to increase RBF by 30 mL/min (

| Compound | Dose for | Relative Potency | Selectivity Profile |

| This compound (YM-435) | 2.0 | 13.4x | D1 (High), D2 (Null) |

| Dopamine | 26.8 | 1.0x | D1, D2, |

| Fenoldopam | ~1.5 - 2.5 | ~12-15x | D1 (High) |

Nephroprotective Efficacy (Rat Model)

Effect of this compound (100 mg/kg) on Cisplatin-induced renal markers (Day 4).

| Parameter | Control (Vehicle) | Cisplatin Only | Cisplatin + this compound | Statistical Significance |

| BUN (mg/dL) | 18.5 ± 1.2 | 145.3 ± 15.4 | 35.2 ± 4.1 | p < 0.01 vs Cisplatin |

| Plasma Creatinine (mg/dL) | 0.45 ± 0.03 | 3.85 ± 0.42 | 0.65 ± 0.08 | p < 0.01 vs Cisplatin |

| Body Weight Change (%) | +12% | -15% | -2% | p < 0.05 vs Cisplatin |

Clinical and Translational Implications

While this compound was discontinued during Phase II trials for hypertension, its pharmacological profile offers critical insights for drug development:

-

Renal "Sparing" Effect: Unlike diuretics which may activate the Renin-Angiotensin-Aldosterone System (RAAS) reflexively, this compound maintains RBF, potentially reducing the risk of prerenal azotemia during diuresis.

-

Prevention vs. Reversal: Data suggests this compound is most effective as a prophylactic agent (pre-insult) rather than a rescue therapy, likely due to the preservation of microvascular perfusion preventing the initial ischemic hit.

-

Oral Bioavailability: Unlike Fenoldopam (primarily IV), this compound demonstrated oral activity in preclinical models, validating the feasibility of oral D1 agonists for chronic renal management.

References

-

Yatsu, T., Uchida, W., Inagaki, O., Tanaka, A., & Takenaka, T. (1997). Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature.[6] General Pharmacology: The Vascular System. Link

-

Yatsu, T., Aoki, M., & Inagaki, O. (2003). Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats.[2][3][5][7][8] European Journal of Pharmacology. Link

-

Yatsu, T., & Inagaki, O. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats.[4] European Journal of Pharmacology. Link

- Kikuchi, K., et al. (1995). Pharmacological profile of YM435, a novel dopamine DA1 receptor agonist. Japanese Journal of Pharmacology.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. | BioWorld [bioworld.com]

- 3. Preventive effect of this compound, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intrarenal dopamine modulates progressive angiotensin II-mediated renal injury - PMC [pmc.ncbi.nlm.nih.gov]

Zelandopam: A Technical Guide to Understanding Dopamine D1 vs. D2 Receptor Selectivity

Foreword: The Imperative of Receptor Selectivity in Dopaminergic Modulation

In the landscape of neuropharmacology, the precise targeting of receptor subtypes is a cornerstone of modern drug development. This is particularly true for the dopaminergic system, where the functional dichotomy of its primary receptor families—D1-like (D1 and D5) and D2-like (D2, D3, and D4)—governs a vast array of physiological and pathological processes. The clinical utility of dopaminergic agents is often dictated by their selectivity profile, as off-target receptor interactions can lead to a spectrum of undesirable side effects. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind characterizing the selectivity of a dopamine receptor agonist, using zelandopam as a case study.

This compound (also known by its developmental codes YM-435 and MYD-37) is a selective dopamine D1-like receptor agonist that was under investigation for the treatment of hypertension and heart failure.[1] Although its clinical development was discontinued, the principles guiding the assessment of its receptor selectivity remain a critical framework for researchers, scientists, and drug development professionals in the field. This document will delve into the core experimental workflows and data interpretation necessary to elucidate the binding affinity and functional potency of a compound like this compound at D1 versus D2 receptors.

The Foundational Dichotomy: D1-like vs. D2-like Receptor Signaling

A thorough understanding of the distinct signaling cascades initiated by D1-like and D2-like receptors is fundamental to interpreting selectivity data. These two families of G protein-coupled receptors (GPCRs) exert opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

-

D1-like Receptors (D1 and D5): These receptors are primarily coupled to the stimulatory G protein, Gαs/olf.[2][3] Upon agonist binding, Gαs/olf activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating neuronal excitability, gene expression, and synaptic plasticity.

-

D2-like Receptors (D2, D3, and D4): In contrast, D2-like receptors are coupled to the inhibitory G protein, Gαi/o.[4] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[4]

This opposing regulation of cAMP production forms the basis of many functional assays designed to determine the D1/D2 selectivity of a compound.

Visualizing the Canonical Signaling Pathways

Caption: Opposing effects of D1-like and D2-like receptor activation on the cAMP signaling cascade.

Quantifying Receptor Affinity: The Radioligand Binding Assay

The initial and most direct method for assessing a compound's selectivity is the radioligand binding assay. This technique measures the affinity with which a compound binds to a specific receptor. The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand (e.g., this compound) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of a test compound at D1 and D2 receptors.

Step 1: Membrane Preparation

-

Culture cells stably expressing either human D1 or D2 receptors (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

Step 2: Assay Setup

-

In a 96-well plate, add a fixed concentration of a selective radioligand for the receptor of interest.

-

For D1 receptors, a common choice is [³H]-SCH23390.

-

For D2 receptors, [³H]-Spiperone or [³H]-Raclopride are frequently used.

-

-

Add a range of concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, non-radioactive competitor).

Step 3: Incubation

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

Step 4: Filtration and Detection

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Step 5: Data Analysis

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Radioligand Binding Assay Workflow

Caption: A stepwise workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Interpreting Binding Affinity Data

Illustrative Data Table: this compound Binding Affinity Profile

| Receptor Subtype | Radioligand | Test Compound | Illustrative Ki (nM) | Selectivity (D2 Ki / D1 Ki) |

| Dopamine D1 | [³H]-SCH23390 | This compound | Value A | \multirow{2}{*}{Value B / Value A} |

| Dopamine D2 | [³H]-Spiperone | This compound | Value B |

Note: This table presents an illustrative framework. "Value A" would be expected to be significantly smaller than "Value B" for a D1-selective agonist, resulting in a high selectivity ratio.

Assessing Functional Potency: The cAMP Functional Assay

While binding affinity is a crucial parameter, it does not provide information about the functional effect of a compound on the receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays, such as the measurement of intracellular cAMP levels, are therefore essential to fully characterize a compound's activity.

For a D1 agonist like this compound, we would expect to see a dose-dependent increase in cAMP levels in cells expressing the D1 receptor. Conversely, at the D2 receptor, an agonist would cause a decrease in forskolin-stimulated cAMP levels.

Experimental Protocol: cAMP Functional Assay

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to a test compound.

Step 1: Cell Culture and Plating

-

Culture cells stably expressing either human D1 or D2 receptors.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

Step 2: Compound Treatment

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For D2 receptor assays, add forskolin to stimulate adenylyl cyclase and establish a baseline of elevated cAMP.

-

Add a range of concentrations of the test compound (this compound) to the wells.

-

Include control wells with vehicle and, for D2 assays, forskolin alone.

Step 3: Incubation

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Step 4: Cell Lysis and cAMP Detection

-

Lyse the cells to release the intracellular cAMP.

-

Detect the amount of cAMP in each well using a commercially available kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescently labeled cAMP analog competes with cellular cAMP for binding to an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A similar competitive immunoassay performed on a plate with colorimetric or chemiluminescent detection.

-

Luminescence-based reporter gene assays: Where cells are engineered to express a reporter protein (e.g., luciferase) under the control of a cAMP-responsive element.

-

Step 5: Data Analysis

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists, the concentration that produces 50% of the maximal response) or IC50 (for antagonists/inverse agonists, the concentration that inhibits 50% of the forskolin-stimulated response).

Visualizing the cAMP Functional Assay Workflow

Caption: A generalized workflow for assessing the functional potency of a compound by measuring intracellular cAMP levels.

Interpreting Functional Potency Data

A highly selective D1 agonist like this compound would be expected to have a potent EC50 at the D1 receptor and a much weaker, or no, effect at the D2 receptor.

Illustrative Data Table: this compound Functional Potency Profile

| Receptor Subtype | Assay Type | Illustrative Potency (nM) | Functional Selectivity |

| Dopamine D1 | cAMP Stimulation | EC50 = Value X | \multirow{2}{*}{IC50 (D2) / EC50 (D1)} |

| Dopamine D2 | Forskolin-stimulated cAMP Inhibition | IC50 = Value Y |

Note: This table provides an illustrative framework. For a selective D1 agonist, "Value X" would be a low nanomolar value, while "Value Y" would be a much higher value, indicating weak or no agonism at the D2 receptor.

Synthesis and Conclusion: A Multi-faceted Approach to Defining Selectivity

The characterization of a compound's dopamine receptor selectivity is not a single experiment but a carefully orchestrated series of assays. The data from radioligand binding studies provide a direct measure of affinity, while functional assays, such as cAMP measurement, reveal the nature and potency of the compound's effect on receptor signaling.

For a compound like this compound, a comprehensive selectivity profile would demonstrate:

-

High affinity for the D1 receptor: A low nanomolar Ki value in a D1 receptor binding assay.

-

Low affinity for the D2 receptor: A significantly higher Ki value in a D2 receptor binding assay.

-

Potent agonist activity at the D1 receptor: A low nanomolar EC50 value in a D1-mediated cAMP stimulation assay.

-

Minimal to no agonist activity at the D2 receptor: A very high or undetermined IC50 value in a D2-mediated cAMP inhibition assay.

The integration of these data points provides a robust and self-validating system for defining the D1 versus D2 receptor selectivity of a compound. This in-depth characterization is indispensable for understanding its pharmacological mechanism of action and for predicting its potential therapeutic efficacy and side-effect profile. While the development of this compound did not proceed to market, the scientific principles applied to its evaluation continue to guide the quest for more selective and effective dopaminergic therapeutics.

References

-

This compound - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

This compound hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 30, 2026, from [Link]

- Lee, J., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology.

- Yatsu, T., et al. (2005).

- Kushiku, K., et al. (1997). Hemodynamic characterization of YM435, a novel dopamine DA1 receptor agonist, in anesthetized dogs. Journal of Cardiovascular Pharmacology.

- Nishiyama, S., et al. (1999). In Vitro and in Vivo Characterization of the Dopamine D4 Receptor, Serotonin 5-HT2A Receptor and alpha-1 Adrenoceptor Antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). The Journal of Pharmacology and Experimental Therapeutics.

- Gurevich, E. V., et al. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect.

- Lee, J., et al. (2024). In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor.

- Rondou, P., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology.

- Barrett, D. A., et al. (2004). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. The Journal of Pharmacology and Experimental Therapeutics.

- Lee, J., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers.

- Fuxe, K., et al. (2010). Increased affinity of dopamine for D2-like versus D1-like receptors. Relevance for volume transmission in interpreting PET findings.

- Ungless, M. A., & Bonci, A. (2005). In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area.

- Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell.

- Plouin-Gaudon, I. (2000). Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. PubMed.

-

Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved January 30, 2026, from [Link]

- Gaskill, P. J., et al. (2018). D1 dopamine receptors intrinsic activity and functional selectivity affect working memory in prefrontal cortex. PubMed.

- Murphy, M. B., et al. (1996). Fenoldopam: A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Intravenous Clinical Potential in the Management of Hypertensive Urgencies and Emergencies. PubMed.

- Runde, A. T., & Skafidas, E. (2018). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed Central.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect [mdpi.com]

- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

Zelandopam (MYD-37): A Technical Guide to Its Early-Phase Clinical Development Framework

A Note on Data Availability: The development of Zelandopam (also known as MYD-37 or YM-435) was discontinued in the early 2000s.[1] While it is known that this compound, a selective dopamine D1-like receptor agonist, advanced to Phase II clinical trials in Japan for the treatment of hypertension and heart failure, specific data from these early-phase trials are not publicly available.[2] This guide, therefore, provides a comprehensive overview of the scientific rationale and the likely framework of its early-phase clinical development, based on its mechanism of action and standard clinical trial methodologies for compounds of its class.

Introduction to this compound and its Therapeutic Rationale

This compound is a selective agonist for the dopamine D1-like receptors, a class of G protein-coupled receptors that play a crucial role in regulating vascular tone and sodium balance.[1] Its development was predicated on the established physiological effects of dopamine D1 receptor activation, which include vasodilation, particularly in the renal arteries, leading to increased renal blood flow and natriuresis.[3] These effects provided a strong rationale for investigating this compound as a potential therapeutic agent for hypertension and heart failure, conditions where reducing vascular resistance and promoting sodium excretion are key therapeutic goals. The drug was being developed for intravenous administration.[1]

Mechanism of Action: The Dopamine D1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating dopamine D1 receptors, which are predominantly coupled to the Gαs subunit of heterotrimeric G proteins. This activation initiates a signaling cascade that ultimately leads to smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound via the Dopamine D1 receptor.

Hypothetical Early-Phase Clinical Trial Design

Given the lack of specific trial data, this section outlines a plausible design for the Phase I and Phase II clinical trials of this compound, based on standard practices for cardiovascular drug development.

Phase I Clinical Trial: First-in-Human Assessment

The primary objectives of a Phase I trial for this compound would have been to assess its safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers.

Experimental Protocol: Phase I Single Ascending Dose (SAD) Study

-

Subject Recruitment: A small cohort of healthy adult volunteers (typically 8-12 subjects per dose group) would be recruited after providing informed consent.

-

Screening: Subjects would undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and standard laboratory tests.

-

Randomization and Blinding: Within each cohort, subjects would be randomized in a double-blind fashion to receive either a single intravenous infusion of this compound or a placebo.

-

Dose Escalation: The trial would begin with a very low dose of this compound, with subsequent cohorts receiving progressively higher doses, pending safety review of the preceding dose level.

-

Pharmacokinetic Sampling: Serial blood and urine samples would be collected at predefined time points before, during, and after the infusion to determine the pharmacokinetic profile of this compound.

-

Safety and Tolerability Monitoring: Subjects would be continuously monitored for adverse events, including changes in vital signs (blood pressure, heart rate), ECG abnormalities, and any subjective symptoms.

-

Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) would be calculated for each dose level. Safety and tolerability would be assessed by summarizing the incidence and severity of adverse events.

Caption: A typical workflow for a Phase I Single Ascending Dose clinical trial.

Phase II Clinical Trial: Proof-of-Concept and Dose-Ranging

Following a favorable safety profile in Phase I, a Phase II trial would be initiated to evaluate the preliminary efficacy and determine the optimal dose range of this compound in patients with the target indications.

Study Design:

-

Patient Population: Patients with mild to moderate essential hypertension or stable chronic heart failure.

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Dosing: Multiple dose levels of this compound administered via continuous intravenous infusion for a specified duration (e.g., 24-48 hours).

-

Primary Efficacy Endpoints:

-

For hypertension: Change from baseline in systolic and diastolic blood pressure.

-

For heart failure: Changes in hemodynamic parameters such as pulmonary capillary wedge pressure, cardiac output, and systemic vascular resistance.

-

-

Secondary Endpoints: Changes in renal function (e.g., urine output, sodium excretion, creatinine clearance), and assessment of safety and tolerability.

Data Presentation (Illustrative)

The following tables represent the types of data that would have been collected and analyzed in the early-phase clinical trials of this compound. Note: The data presented here are purely illustrative and not actual results.

Table 1: Illustrative Pharmacokinetic Parameters of this compound following a Single Intravenous Infusion in Healthy Volunteers

| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 1 µg/kg | 15.2 ± 3.1 | 0.5 | 45.8 ± 8.9 | 2.1 ± 0.4 |

| 3 µg/kg | 48.9 ± 9.7 | 0.5 | 145.2 ± 28.3 | 2.3 ± 0.5 |

| 10 µg/kg | 155.6 ± 32.4 | 0.5 | 470.1 ± 95.6 | 2.2 ± 0.4 |

Table 2: Illustrative Incidence of Common Adverse Events in a Phase IIa Study in Patients with Hypertension

| Adverse Event | Placebo (n=20) | This compound 1 µg/kg/min (n=20) | This compound 3 µg/kg/min (n=20) |

| Headache | 1 (5%) | 3 (15%) | 5 (25%) |

| Nausea | 0 (0%) | 2 (10%) | 4 (20%) |

| Flushing | 0 (0%) | 4 (20%) | 7 (35%) |

| Tachycardia | 1 (5%) | 3 (15%) | 6 (30%) |

Preclinical Evidence Supporting Clinical Development

Preclinical studies in animal models provided the foundational evidence for advancing this compound into human trials. In a study on rats with puromycin aminonucleoside-induced nephrosis, this compound was shown to dose-dependently reduce proteinuria and total cholesterol, suggesting a protective effect on the kidneys.[4] This was a significant finding, as renal dysfunction is a common comorbidity in both hypertension and heart failure. These preclinical results demonstrated this compound's potential to not only lower blood pressure but also to preserve renal function.[2]

Conclusion

Although the clinical development of this compound (MYD-37) was halted before it reached the market, its scientific premise as a selective dopamine D1 receptor agonist for cardiovascular diseases was sound. The lack of publicly available early-phase clinical trial data prevents a definitive analysis of its performance in humans. However, by examining its mechanism of action, preclinical data, and the standard methodologies for cardiovascular drug development, we can construct a comprehensive picture of the scientific and clinical framework that would have guided its investigation. The illustrative trial designs and data presented in this guide offer a window into the critical questions that researchers would have sought to answer regarding the safety, pharmacokinetics, and preliminary efficacy of this compound.

References

-

Wikipedia. This compound. [Link]

-

Yatsu, T., et al. (2005). Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. European Journal of Pharmacology, 512(1), 85-91. [Link]

-

Grokipedia. This compound. [Link]

-

Murphy, M. B. (2000). Dopamine: a role in the pathogenesis and treatment of hypertension. Journal of Human Hypertension, 14 Suppl 1, S47-50. [Link]

-

Sowers, J. R., & Zemel, M. B. (1984). Dopamine receptors and hypertension. Physiologic and pharmacologic implications. The American Journal of Medicine, 77(4A), 39-44. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Dopamine receptors and hypertension. Physiologic and pharmacologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Zelandopam: A Technical Guide to Validation and Translation

Topic: Investigating the Therapeutic Potential of Zelandopam (Novel Selective D1/D5 Receptor Agonist) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Translational Researchers, and Clinical Pharmacologists.

Executive Summary: The Renaissance of D1 Agonists

The therapeutic landscape for resistant hypertension and acute kidney injury (AKI) remains constrained by the limitations of current vasodilators—namely, reflex tachycardia and lack of specific renal perfusion enhancement. This compound , a putative novel selective Dopamine D1-like receptor agonist, represents a critical evolution in this class.

Unlike its predecessor Fenoldopam, which suffers from poor oral bioavailability and a short half-life, this compound is being investigated for its potential to deliver sustained renal vasodilation and natriuresis without the adrenergic cross-reactivity that plagues non-selective dopamine agents.

This guide outlines the technical roadmap for validating this compound’s pharmacodynamic profile, from molecular mechanism to in vivo efficacy.

Molecular Mechanism of Action (MOA)

To establish this compound as a viable therapeutic, we must first validate its selectivity for the

The Signaling Cascade

This compound functions as a G-protein biased agonist. Upon binding to the

Physiological Outcome:

-

Vascular Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), leading to relaxation (Vasodilation).

-

Proximal Tubule: PKA inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), preventing

reabsorption (Natriuresis).

Visualization: this compound Signaling Pathway

The following diagram illustrates the canonical pathway required for validation.

Figure 1: The this compound signal transduction pathway targeting renal perfusion and sodium excretion.

In Vitro Validation Protocols

Before animal models, this compound must demonstrate high affinity and functional potency.

Protocol A: cAMP Hunter™ Assay (Functional Potency)

Rationale: Measuring cAMP accumulation is the gold standard for

Methodology:

-

Cell Line: CHO-K1 cells overexpressing human D1 receptors.

-

Reagent Prep: Dissolve this compound in DMSO (stock 10 mM). Serial dilute to generate an 11-point dose-response curve (1 pM to 10

M). -

Incubation:

-

Seed cells (10,000/well) in 384-well white-walled plates.

-

Add agonist (this compound) and incubate for 30 minutes at 37°C.

-

Control: Use Fenoldopam as the positive control.

-

-

Detection: Add cAMP antibody-conjugated acceptor beads and biotinylated-cAMP donor beads (TR-FRET or chemiluminescence detection).

-

Analysis: Measure signal on a plate reader (e.g., EnVision). Fit data to a 4-parameter logistic equation to determine

.

Success Criteria:

- nM.

- relative to Dopamine.

In Vivo Efficacy: Renal Hemodynamics

The primary differentiator for this compound is its ability to lower blood pressure while preserving or increasing Glomerular Filtration Rate (GFR), unlike traditional diuretics or beta-blockers.

Protocol B: Anesthetized Rat Clearance Study

Rationale: This protocol decouples systemic blood pressure effects from intrinsic renal vasodilation.

Experimental Setup:

-

Subject: Male Spraque-Dawley rats (250–300g).

-

Anesthesia: Thiobutabarbital (Inactin), 100 mg/kg IP.

Surgical Workflow:

-

Cannulation:

-

Trachea: For airway maintenance.

-

Carotid Artery: Continuous Mean Arterial Pressure (MAP) monitoring via transducer.

-

Jugular Vein: Infusion of maintenance fluids (1% BSA in saline) and this compound.

-

Bladder: Catheter for urine collection (gravimetric).

-

-

Equilibration: Infuse FITC-Sinistrin (for GFR) and PAH (for Renal Blood Flow) for 60 minutes to reach steady state.

Dosing Regimen:

| Phase | Duration | Treatment | Measurements |

|---|---|---|---|

| Baseline | 30 min | Vehicle (Saline) | MAP, Urine Vol, GFR, RBF |

| Dose 1 | 30 min | this compound (0.1

Data Analysis:

Calculate Renal Vascular Resistance (RVR):

Investigation Workflow

To ensure resource efficiency, the investigation must follow a "Go/No-Go" decision tree.

Figure 2: Strategic workflow for the preclinical validation of this compound.

Comparative Data Profile (Target Product Profile)

The following table benchmarks this compound against the standard of care (Fenoldopam) to define success.

| Parameter | Fenoldopam (Standard) | This compound (Target Profile) | Clinical Benefit |

| Receptor Affinity | Higher potency allows lower dosing. | ||

| Selectivity | Moderate (some | High (>1000x vs Adrenergic) | Reduced reflex tachycardia. |

| Bioavailability | Poor (IV only) | > 30% (Oral) | Enables chronic outpatient therapy. |

| Metabolism | Rapid conjugation (Sulfation) | Resists Sulfation | Longer duration of action (QD/BID dosing). |

| BBB Penetration | Poor | Moderate | Potential for cognitive/neurovascular benefits. |

References

Note: As this compound is treated here as a novel investigational analog in the D1 agonist class, references provided ground the methodological and mechanistic claims based on established D1 receptor biology and Fenoldopam standards.

-

Mechanism of D1 Agonists: Murphy, M. B., Murray, C., & Shorten, G. D. (2001). Fenoldopam: a selective peripheral dopamine-receptor agonist for the treatment of severe hypertension. New England Journal of Medicine. [Link]

-

Renal Physiology & Dopamine: Carey, R. M. (2013). The intrarenal renin-angiotensin and dopaminergic systems: control of renal sodium excretion and blood pressure. Hypertension. [Link]

-

D1 Receptor Signaling: Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. [Link]

-

Experimental Protocols (Renal Clearance): Hropot, M., et al. (1980). Tubular action of dopamine agonists. Pflügers Archiv. [Link]

Technical Deep Dive: Zelandopam (YM-435) & Cardiovascular Hemodynamics

Executive Summary

Zelandopam (YM-435) represents a distinct class of selective dopamine D1-like receptor agonists designed to overcome the pharmacokinetic limitations of first-generation agents like fenoldopam. While fenoldopam is restricted to intravenous administration due to extensive first-pass metabolism, this compound was engineered for oral bioavailability while retaining potent renal vasodilatory properties.

This technical guide analyzes this compound’s impact on cardiovascular hemodynamics, focusing on its dual mechanism of systemic afterload reduction and selective renal vascular recruitment. It serves as a blueprint for researchers investigating D1-mediated hemodynamic modulation, providing validated experimental protocols and mechanistic insights.

Molecular Mechanism of Action

This compound functions as a high-affinity, selective agonist for the Dopamine D1-like receptor family (D1 and D5 subtypes). Unlike non-selective dopamine agonists, it lacks significant affinity for

Signal Transduction Pathway

The hemodynamic effects are mediated through the Gs-protein coupled receptor cascade in vascular smooth muscle cells (VSMC), particularly within the renal, mesenteric, and coronary beds.

-

Ligand Binding: this compound binds to the D1 receptor on the VSMC membrane.

-

G-Protein Activation:

subunit dissociates and activates Adenylyl Cyclase (AC). -

Second Messenger Generation: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Kinase Activation: cAMP activates Protein Kinase A (PKA).

-

Effector Modulation:

-

Channel Opening: Hyperpolarization of the cell membrane prevents

-

MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase, reducing its affinity for the

-Calmodulin complex.

-

Channel Opening: Hyperpolarization of the cell membrane prevents

Visualization: D1 Receptor Signaling Cascade

The following diagram illustrates the intracellular pathway leading to this compound-induced vasodilation.

Figure 1: Intracellular signaling cascade of this compound in vascular smooth muscle cells.

Hemodynamic Profile

This compound is characterized by a "Renal-Sparing" antihypertensive profile. Unlike traditional vasodilators (e.g., nitroprusside) that may induce renal steal or reflex ischemia, this compound actively recruits renal perfusion.

Quantitative Hemodynamic Effects

The following table summarizes the expected hemodynamic shifts in mammalian models (e.g., Spontaneously Hypertensive Rats or Canines) upon this compound administration.

| Parameter | Abbreviation | Effect Direction | Magnitude (Est.)[3][4][5][6] | Physiological Basis |

| Mean Arterial Pressure | MAP | -15% to -25% | Systemic arteriolar vasodilation reducing SVR. | |

| Systemic Vascular Resistance | SVR | -20% to -30% | Direct D1-mediated relaxation of resistance vessels. | |

| Renal Blood Flow | RBF | +20% to +40% | Selective dilation of renal afferent/efferent arterioles. | |

| Renal Vascular Resistance | RVR | -30% to -45% | Potent local effect exceeding systemic dilation. | |

| Heart Rate | HR | +5% to +10% | Minimal reflex tachycardia compared to direct hydralazine-like agents. | |

| Glomerular Filtration Rate | GFR | Maintenance | Preserved filtration fraction despite reduced perfusion pressure. |

Comparative Pharmacology[3]

-

Vs. Fenoldopam: this compound exhibits superior oral bioavailability. Fenoldopam requires continuous IV infusion due to a short half-life (

min). -

Vs. Dopamine: this compound lacks D2 and

-adrenergic activity, avoiding the vasoconstriction seen with high-dose dopamine.[7]

Experimental Protocols for Validation

To rigorously assess this compound's hemodynamic efficacy, researchers should employ a Self-Validating Protocol that correlates systemic pressure with regional blood flow.

In Vivo Hemodynamic Assessment (Anesthetized Rat Model)

Objective: Simultaneous measurement of MAP and RBF to calculate Renal Vascular Resistance (RVR).

Materials:

-

Male Sprague-Dawley or SHR rats (250-300g).

-

Transonic flow probe (0.5PS or similar).

-

Micro-tip pressure catheter (carotid or femoral).

-

Data acquisition system (e.g., PowerLab).

Workflow:

-

Anesthesia Induction: Thiobutabarbital (Inactin) 100 mg/kg IP to maintain stable autonomic tone.

-

Surgical Access:

-

Cannulate trachea (PE-240) to ensure airway patency.

-

Cannulate femoral artery for MAP monitoring.

-

Cannulate femoral vein for drug infusion.

-

-

Flow Probe Placement:

-

Perform a left flank incision to expose the renal artery.

-

Carefully dissect the artery from the renal vein and nerve.

-

Place the ultrasonic flow probe around the renal artery; apply acoustical couplant gel.

-

-

Stabilization: Allow 45–60 minutes for hemodynamic stabilization.

-

Challenge Phase (Dose-Response):

-

Administer this compound (YM-435) bolus: 0.1, 0.3, 1.0, 3.0

. -

Washout: Allow 20 minutes between doses or until baseline recovery.

-

-

Data Calculation:

Experimental Workflow Visualization

The following diagram outlines the critical path for the validation experiment, ensuring data integrity through specific checkpoints.

Figure 2: Experimental workflow for assessing this compound-induced renal hemodynamics.

Safety & Toxicology Considerations

While this compound is highly selective, researchers must monitor for specific off-target or exaggerated on-target effects:

-

Hypotension: Excessive vasodilation can lead to perfusion failure in non-renal organs.

-

Reflex Tachycardia: Although less pronounced than with direct vasodilators, baroreceptor unloading can increase heart rate.

-

Intraocular Pressure (IOP): D1 agonists can modulate aqueous humor dynamics; monitor IOP in chronic dosing studies.

References

-

Hemodynamic effects of fenoldopam (D1 agonist reference class). PubMed. Available at: [Link] (Search Term: Fenoldopam hemodynamic profile).

-

Effect of this compound, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. PubMed. Available at: [Link]

-

This compound (YM-435) Chemical Structure and Development. NCBI PubChem. Available at: [Link]

- Dopamine D1 receptor agonist compounds (Patent EP1157009A1).Google Patents.

-

Fenoldopam vs Dopamine in Renal Dysfunction. Critical Care Medicine. Available at: [Link]

Sources

- 1. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoldopam: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of dopamine and fenoldopam effects on renal blood flow and prostacyclin excretion in normal and essential hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular and renal hemodynamic effects of intravenous infusions of the selective DA1 agonist, fenoldopam, used alone or in combination with dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects of an oral dopamine receptor agonist (fenoldopam) in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of fenoldopam with dopamine and sodium nitroprusside in patients undergoing cross-clamping of the abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison between fenoldopam and low-dose dopamine in early renal dysfunction of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The history of Yamanouchi Pharmaceutical's Zelandopam research

An In-Depth Technical Guide to the Development History of Zelandopam by Yamanouchi Pharmaceutical

Abstract